molecular formula C13H22N2O2 B2539371 1-(4-Methyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one CAS No. 2188733-55-1

1-(4-Methyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B2539371
CAS No.: 2188733-55-1
M. Wt: 238.331
InChI Key: CQLYOACUAUCHAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the chalcone scaffold, which is a central core for many biologically active compounds . It consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, chalcones are known to undergo a variety of reactions due to the presence of the reactive α,β-unsaturated carbonyl system . They can be used to obtain several heterocyclic rings through ring closure reactions .

Future Directions

Chalcones, including this compound, continue to be an area of great interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and developing derivatives with enhanced activity and selectivity .

Properties

IUPAC Name

1-(4-methyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-3-12(16)14-6-4-13(2,5-7-14)15-8-10-17-11-9-15/h3H,1,4-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLYOACUAUCHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C=C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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